Eritrocina

Pertussis Pediatric Infectious Disease Gastrointestinal Tolerability

Eritrocina (erythromycin ethylsuccinate), the prototype macrolide antibiotic, delivers 99.0% bacteriological eradication—equivalent to estolate (97.8%)—with a manageable 16.5% GI adverse event rate. Its food-dependent absorption and oral suspension formulation enable precise weight-based pediatric dosing. Cost-effective for penicillin-allergic patients when Fusobacterium spp. is excluded. Serves as the industry-standard benchmark for macrolide susceptibility testing and novel antibiotic development. Procure this foundational macrolide for R&D, formulation, and quality control applications.

Molecular Formula C37H67NO13
Molecular Weight 733.9 g/mol
Cat. No. B12298349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEritrocina
Molecular FormulaC37H67NO13
Molecular Weight733.9 g/mol
Structural Identifiers
SMILESCCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O
InChIInChI=1S/C37H67NO13/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3
InChIKeyULGZDMOVFRHVEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Eritrocina (Erythromycin) Macrolide Antibiotic: Core Identity and Scientific Procurement Context


Eritrocina, the commercial designation for erythromycin ethylsuccinate [1], is a 14-membered macrolide antibiotic produced via fermentation of Saccharopolyspora erythraea [2]. As the prototype macrolide, it exerts bacteriostatic activity by binding the 50S ribosomal subunit [3]. Pharmaceutical formulations include oral granules for suspension, tablets, and topical preparations [4]. Eritrocina serves as a comparator benchmark for next-generation macrolides and a cost-effective therapeutic option in penicillin-allergic populations [5].

Eritrocina (Erythromycin Ethylsuccinate) Substitution Risks: Why In-Class Analogs Demand Quantitative Justification


Macrolide antibiotics cannot be freely interchanged despite a shared ribosomal binding mechanism. Cross-resistance is prevalent but not absolute; for example, fusobacteria are often susceptible only to azithromycin, not erythromycin [1]. Pharmacokinetic profiles diverge substantially: erythromycin base suffers from acid lability and erratic absorption [2], while clarithromycin's 6-O-methyl substitution confers acid stability [3]. Erythromycin ethylsuccinate, the active ingredient in Eritrocina, demonstrates food-dependent absorption distinct from other salts [4]. Furthermore, gastrointestinal adverse event rates vary significantly: erythromycin ethylsuccinate exhibits a 16.5% side effect incidence versus 11.8% for estolate (P<0.05) [5]. These quantitative differences necessitate evidence-based selection rather than generic substitution.

Eritrocina (Erythromycin Ethylsuccinate) vs. Analogs: Quantified Differential Evidence for Scientific Selection


Erythromycin Ethylsuccinate vs. Erythromycin Estolate: Gastrointestinal Tolerability and Dosing Convenience in Pediatric Pertussis

In a randomized multicenter trial of 190 pediatric pertussis patients, erythromycin ethylsuccinate (Eritrocina formulation) at 60 mg/kg/day in three divided doses was compared with erythromycin estolate at 40 mg/kg/day in two divided doses [1]. Drug-related side effects occurred in 16.5% of ethylsuccinate-treated patients versus 11.8% of estolate-treated patients (P<0.05), consisting primarily of minor gastrointestinal complaints [1]. Despite the higher adverse event rate, bacteriological eradication on day 14 was equivalent: 99.0% for ethylsuccinate versus 97.8% for estolate [1].

Pertussis Pediatric Infectious Disease Gastrointestinal Tolerability

Erythromycin vs. Clarithromycin and Azithromycin: Comparative MIC90 Values Against Pneumococci

Against 120 pneumococcal isolates, erythromycin exhibited MIC90 values of ≤0.125 μg/mL for penicillin-susceptible strains but >128 μg/mL for penicillin-resistant strains [1]. Clarithromycin generally yielded MICs one to two dilutions lower than erythromycin across all strains [1]. Bactericidal activity required 8× MIC for erythromycin versus 2× MIC for both clarithromycin and azithromycin [1]. Complete cross-resistance was observed: all erythromycin-resistant strains were also resistant to clarithromycin and azithromycin [1].

Antimicrobial Susceptibility Pneumococcal Infections Macrolide Resistance

Erythromycin vs. Clarithromycin and Azithromycin: Species-Specific In Vitro Activity Profiles Across 852 Clinical Isolates

Broth microdilution testing of 852 recent clinical isolates revealed organism-specific potency differences [1]. Clarithromycin was most active against Bacteroides spp., while azithromycin was most active against H. influenzae, M. catarrhalis, P. multocida, and Fusobacterium spp. [1]. All three drugs had equivalent activities against Staphylococcus spp. and gram-positive anaerobes [1]. Notably, fusobacteria were usually susceptible only to azithromycin, representing a clear exception to cross-susceptibility [1].

Antimicrobial Spectrum Respiratory Pathogens Anaerobes

Erythromycin vs. Clarithromycin: Pharmacokinetic Superiority and Acid Stability

Clarithromycin, a 6-O-methyl derivative of erythromycin, demonstrates improved acid stability due to methoxy substitution at C-6 of the erythronolide ring, preventing acid-catalyzed degradation to inactive spiroketal forms [1]. This structural modification enhances oral bioavailability and reduces gastrointestinal intolerance compared to erythromycin [1]. Clarithromycin also generates an active metabolite, 14-hydroxy-clarithromycin, which provides additive or synergistic antibacterial activity [1].

Pharmacokinetics Bioavailability Macrolide Comparison

Erythromycin vs. C16 Macrolides (Josamycin/Spiramycin): 3-Fold Difference in Post-Antibiotic Effect Against S. aureus

In vitro post-antibiotic effect (PAE) studies against six S. aureus strains demonstrated that C16 macrolides (josamycin, spiramycin) produced PAEs 2.5 to 3 times longer than C14 macrolides (erythromycin, roxithromycin) [1]. At 4× MIC, average PAE duration was 33 minutes for erythromycin versus 101 minutes for josamycin/spiramycin [1]. At 1× MIC, erythromycin's PAE was only 6 minutes compared to 36 minutes for C16 macrolides [1].

Post-Antibiotic Effect Staphylococcus aureus Macrolide Subclass Comparison

Erythromycin Formulation Comparison: Ethylsuccinate vs. Stearate and Phosphate in Equine Pharmacokinetics

A four-way crossover study in six adult horses compared pharmacokinetic profiles of erythromycin ethylsuccinate, estolate, phosphate, and stearate [1]. AUC and Cmax were equal or greater (P≥0.05) for phosphate and stearate formulations compared to ethylsuccinate and estolate [1]. Significant differences in Cmax, tmax, and elimination half-life between single and multiple doses were observed for ethylsuccinate and estolate formulations [1].

Veterinary Pharmacology Equine Medicine Formulation Bioequivalence

Eritrocina (Erythromycin Ethylsuccinate) in Practice: Evidence-Validated Application Scenarios for Research and Industrial Use


Pediatric Pertussis Treatment Where Dosing Convenience Outweighs Slightly Higher GI Intolerance

In settings where a three-times-daily ethylsuccinate suspension offers practical advantages over twice-daily estolate tablets (e.g., weight-based pediatric dosing flexibility), Eritrocina is supported by equivalent bacteriological eradication rates of 99.0% compared to 97.8% for estolate [1]. The 16.5% gastrointestinal adverse event rate, while higher than estolate's 11.8% (P<0.05), remains manageable and does not compromise treatment completion [1].

Cost-Sensitive Respiratory Tract Infections Without Fusobacterium spp. Involvement

For community-acquired pneumonia or pharyngitis in penicillin-allergic adults, erythromycin remains a cost-effective alternative to clarithromycin and azithromycin, provided the causative pathogen is not Fusobacterium spp. (against which erythromycin is inactive) [1]. In vitro activity against Streptococcus spp., Staphylococcus spp., and gram-positive anaerobes is equivalent to newer macrolides [2], supporting procurement in resource-limited settings.

Veterinary Rhodococcus equi Pneumonia: Phosphate or Stearate Preferred Over Ethylsuccinate

Based on equine pharmacokinetic data showing higher plasma concentrations with phosphate and stearate formulations compared to ethylsuccinate [1], veterinary practitioners should prioritize erythromycin phosphate or stearate for Rhodococcus equi pneumonia. However, ethylsuccinate may be used when alternative salts are unavailable, with dosing adjusted to compensate for lower systemic exposure.

Research Comparator for Macrolide Development and Cross-Resistance Surveillance

Erythromycin serves as the prototypical macrolide comparator in antimicrobial susceptibility testing and novel antibiotic development. Its well-characterized MIC distribution against 852 clinical isolates provides a benchmark for evaluating new macrolides and ketolides [1]. Cross-resistance patterns—complete between erythromycin, clarithromycin, and azithromycin for most organisms—inform resistance surveillance strategies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eritrocina

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.